molecular formula C10H11ClO2 B1374145 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one CAS No. 1354950-68-7

1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one

Cat. No.: B1374145
CAS No.: 1354950-68-7
M. Wt: 198.64 g/mol
InChI Key: HNOCBJJXTMURPB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one , reflects its substituent arrangement: a hydroxyphenyl ring (4-hydroxy substitution), a 2-chloroethyl group at position 3, and an acetyl moiety. Common synonyms include MFCD20731159 and 3-(2-Chloroethyl)-4-hydroxyacetophenone . Its CAS Registry Number, 1354950-68-7 , facilitates unambiguous identification in chemical databases.

Table 1: Key Chemical Identifiers

Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}{11}\text{ClO}_2 $$
Molecular Weight 198.65 g/mol
CAS Number 1354950-68-7
SMILES Notation CC(=O)C1=CC=C(O)C(CCCl)=C1

Structural Features and Classification

The molecule consists of a 4-hydroxyphenyl ring with a 2-chloroethyl group at position 3 and an acetyl group at position 1. The hydroxyl group (-OH) and chloroethyl (-CH$$2$$CH$$2$$Cl) substituents introduce polarity and reactivity, while the acetyl group ($$ \text{C=O} $$) enables participation in condensation and nucleophilic addition reactions.

The compound belongs to two structural classes:

  • Halogenated acetophenones : Characterized by a benzene ring fused to a ketone and halogen substituents (e.g., chloroethyl).
  • Hydroxyphenyl ethanones : Derivatives of 4-hydroxyacetophenone ($$ \text{C}8\text{H}8\text{O}_2 $$) with additional functional groups.

The planar aromatic ring and electron-withdrawing acetyl group create a conjugated system, influencing electronic transitions detectable via UV-Vis spectroscopy.

Position within Hydroxyphenyl Ethanone Chemistry

This compound is a halogenated derivative of 4-hydroxyacetophenone, a scaffold prevalent in natural products and pharmaceutical intermediates. Compared to simpler analogs like 4-hydroxyacetophenone (CAS 99-93-4), the addition of a chloroethyl group enhances its utility in cross-coupling reactions and polymer synthesis. For example, chloromethylated analogs (e.g., 3'-chloromethyl-4'-hydroxyacetophenone, CAS 24085-05-0) are intermediates in antifungal agents.

Table 2: Comparison with Related Hydroxyphenyl Ethanones

Compound Substituents Key Applications
4-Hydroxyacetophenone -OH at C4, -COCH$$_3$$ at C1 Flavoring agents, UV absorbers
3'-Chloro-4'-hydroxyacetophenone -Cl at C3, -OH at C4 HDAC inhibitor synthesis
This compound -CH$$2$$CH$$2$$Cl at C3, -OH at C4 Synthetic intermediate

Research Significance and Academic Context

The compound’s reactive sites (hydroxyl, acetyl, chloroethyl) make it a versatile building block in organic synthesis. For instance:

  • The chloroethyl group participates in nucleophilic substitutions to form ethers or amines.
  • The acetyl group undergoes aldol condensations to form α,β-unsaturated ketones, precursors to flavonoids.
  • The hydroxyl group enables functionalization via alkylation or esterification.

Recent studies highlight its role in synthesizing flavonoid derivatives with antifungal activity. For example, Algar-Flynn-Oyamada cyclization of chalcones derived from hydroxyacetophenones yields flavones. Additionally, its structural similarity to adrenaline impurities suggests potential in neurotransmitter analog synthesis.

In materials science, halogenated acetophenones are explored as monomers for high-performance polymers , leveraging their thermal stability and halogen-mediated cross-linking.

Properties

IUPAC Name

1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOCBJJXTMURPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Chloromethylation (Blanc Reaction)

The most traditional and widely reported method for preparing 1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethan-1-one involves the chloromethylation of 4-hydroxyacetophenone using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. This reaction is a variant of the Blanc reaction, which introduces the chloromethyl group selectively at the 3-position of the phenol ring.

Reaction Scheme:

4-Hydroxyacetophenone + Formaldehyde + HCl + ZnCl2 → 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one

Key Features:

  • High yield reported (~92%)
  • Requires careful control of reaction conditions to avoid poly-chloromethylation or side reactions
  • Typically performed under acidic conditions with zinc chloride as catalyst
  • Product isolation involves solvent removal and crystallization

Reference Data:

Parameter Detail
Starting material 4-Hydroxyacetophenone
Reagents Formaldehyde, HCl, ZnCl2
Yield ~92%
Physical state of product Solid, light red to pink
Melting point 160 °C (decomposition)

This method is industrially relevant due to its simplicity and scalability.

Halogenation Using Sulfuryl Chloride

An alternative chlorination method involves the direct halogenation of 3-hydroxyacetophenone with sulfuryl chloride in a mixed solvent system (methanol and ethyl acetate/dichloromethane). This method provides a high yield of the α-chloroketone product.

Reaction Details:

  • 3-Hydroxyacetophenone is treated with sulfuryl chloride (1.1 equivalents) dropwise at 293–303 K.
  • Reaction monitored by thin-layer chromatography (TLC).
  • After completion, solvent is removed under reduced pressure.
  • Product crystallized from ethanol to obtain X-ray quality crystals.
  • Yield: 95%

Advantages:

  • High purity and yield
  • Suitable for laboratory-scale synthesis
  • Provides well-characterized product with confirmed crystal structure

Reference Data:

Parameter Detail
Starting material 3-Hydroxyacetophenone
Reagent Sulfuryl chloride
Solvent system Methanol, ethyl acetate/dichloromethane
Temperature 293–303 K
Yield 95%
Product isolation Rotary evaporation, crystallization
Product characterization X-ray crystallography confirmed

This method is well-documented in academic literature emphasizing the structural and spectroscopic characterization of the product.

Enzymatic Reduction and Biocatalytic Approaches

Although enzymatic methods are more commonly applied for related compounds such as (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, the precursor alpha-chloro-3-hydroxyacetophenone (which is structurally related to this compound) can be prepared and further transformed using ketoreductase enzymes.

Process Summary:

  • Alpha-chloro-3-hydroxyacetophenone is subjected to ketoreductase catalysis in the presence of isopropanol and phosphate buffer.
  • Reaction conditions: pH ~7.2–7.8, temperature 30–40 °C.
  • Reaction monitored by TLC and HPLC for conversion and enantiomeric excess.
  • Product isolation involves filtration, organic extraction, drying, and reduced pressure evaporation.
  • High conversion rates (~99.5–99.7%) and enantiomeric excess (ee = 100%) for the S-form product reported.

Scale-up Examples:

Scale Substrate (g) Isopropanol (mL) Ketoreductase (g) Buffer Volume (L) Temp (°C) Conversion (%) ee (%)
Laboratory 2.5 3.5 0.5 0.01 30 99.6 100
Hectogram 320 420 50 1.0 38 99.5 100
Kilogram 7000 13000 280 20 40 99.7 100

While this enzymatic process is primarily for the related alcohol derivative, it demonstrates the feasibility of biocatalytic transformations involving chlorinated hydroxyacetophenone derivatives.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents/Catalysts Yield (%) Advantages Limitations
Classical Chloromethylation 4-Hydroxyacetophenone Formaldehyde, HCl, ZnCl2 ~92 Simple, scalable, well-established Requires strong acid, side reactions possible
Sulfuryl Chloride Halogenation 3-Hydroxyacetophenone Sulfuryl chloride 95 High purity, high yield, mild conditions Use of toxic chlorinating agent
Enzymatic Ketoreduction Alpha-chloro-3-hydroxyacetophenone Ketoreductase enzymes, isopropanol >99 High stereoselectivity, environmentally friendly Limited to specific derivatives, enzyme cost

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-[3-(2-carboxyethyl)-4-hydroxyphenyl]ethan-1-one.

    Reduction: Formation of 1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethanol.

    Substitution: Formation of 1-[3-(2-azidoethyl)-4-hydroxyphenyl]ethan-1-one or 1-[3-(2-mercaptoethyl)-4-hydroxyphenyl]ethan-1-one.

Scientific Research Applications

1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Bromoethyl)-4-hydroxyphenyl]ethan-1-one
  • 1-[3-(2-Iodoethyl)-4-hydroxyphenyl]ethan-1-one
  • 1-[3-(2-Fluoroethyl)-4-hydroxyphenyl]ethan-1-one

Uniqueness

1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents. The chloroethyl group is particularly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one, also known as a derivative of 4-hydroxyacetophenone, exhibits significant biological activity, particularly in the context of anticancer research. This article explores its biological properties, including cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloroethyl group attached to a hydroxyphenyl moiety, which is critical for its biological activity. The structural formula can be represented as follows:

C10H12ClO\text{C}_{10}\text{H}_{12}\text{ClO}

Anticancer Effects

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of:

  • Breast Cancer Cells (MCF-7) : Exhibited IC50 values indicating significant antiproliferative activity.
  • Lung Carcinoma Cells (A549) : Demonstrated effective cytotoxicity with mechanisms involving apoptosis induction.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.5Inhibition of cell proliferation
HepG210.8Disruption of tubulin polymerization

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, preventing further proliferation.
  • Inhibition of Kinase Activity : There is evidence suggesting that it inhibits ERK1/2 signaling pathways, which are crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Research indicates that the presence of the chloroethyl group enhances the compound's cytotoxicity. Modifications in the phenolic structure can significantly alter its biological activity:

  • Electron-Withdrawing Groups : Increase potency against cancer cells.
  • Hydroxyl Substituents : Contribute to improved binding affinity with target proteins.

Table 2: SAR Analysis of Derivatives

ModificationEffect on Activity
Addition of Cl at position 2Increased cytotoxicity
Hydroxyl group at position 4Enhanced apoptosis
Methyl substitutionVariable effects

Study 1: Antitumor Efficacy in vivo

A recent study evaluated the in vivo efficacy of this compound in a mouse model with induced tumors. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an antitumor agent.

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions between the compound and tubulin proteins. Docking studies revealed that it binds effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to enhanced cytotoxicity in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one, and how do reaction conditions influence yield?

  • The compound is synthesized via modified methods such as the Nencki reaction , where 4-chloro-naphthalen-1-ol is refluxed with glacial acetic acid in the presence of fused ZnCl₂. This method is effective for introducing the ethanone moiety while retaining hydroxyl functionality . Alternatively, KOH-mediated condensation in ethanol with 4-hydroxy benzaldehyde can yield derivatives like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxy phenyl)-prop-2-en-1-one, with yields dependent on stoichiometric ratios and reaction duration (e.g., overnight stirring followed by recrystallization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H-NMR and 13C-NMR are essential for confirming the positions of the chloroethyl, hydroxyl, and ethanone groups. For example, aromatic proton signals in the δ 6.5–8.0 ppm range and carbonyl carbons at ~δ 190–200 ppm are diagnostic . FT-IR identifies hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches, while Dept 13C clarifies carbon multiplicity .

Q. What are the primary applications of this compound in organic synthesis?

  • It serves as a precursor for heterocyclic compounds (e.g., pyrazolines via azo coupling reactions) and polymers due to its reactive chloroethyl and hydroxyl groups. Derivatives like hydroxypyrimidines have shown HDAC inhibitory activity, making them relevant in epigenetic research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or by-product formation during synthesis?

  • Discrepancies often arise from competing reaction pathways . For example, Friedel-Crafts acylation may produce regioisomers if Lewis acid catalysts (e.g., AlCl₃) are not carefully controlled . Systematic optimization (e.g., varying solvent polarity, temperature, or protecting groups for the hydroxyl moiety) can minimize side reactions. Analytical tools like HPLC-MS or TLC should monitor intermediate purity .

Q. What mechanistic insights explain the biological activity of its derivatives?

  • Pyrazoline derivatives synthesized from this compound exhibit antibacterial activity (e.g., against E. coli and S. aureus) due to their azo linkages disrupting bacterial membrane integrity. The chloroethyl group enhances lipophilicity, improving cellular uptake . Computational studies (e.g., molecular docking) can further elucidate binding interactions with bacterial enzymes .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) mandates strict PPE (gloves, lab coat, goggles) and fume hood use . Waste must be segregated and treated by certified agencies to avoid environmental contamination . Emergency procedures include immediate skin decontamination with soap/water and medical consultation for ingestion .

Methodological Considerations

Parameter Example from Evidence Reference
Synthetic Yield ~60–75% via KOH-mediated condensation after recrystallization
Reaction Time Overnight stirring for azo compound formation
Biological Activity MIC values of 12.5–25 µg/mL against gram-positive/negative bacteria for pyrazoline derivatives

Key Challenges in Research

  • Functional Group Reactivity : The hydroxyl group may require protection (e.g., benzylation) during chloroethylation to prevent unwanted side reactions .
  • Data Reproducibility : Variations in solvent purity (e.g., absolute ethanol vs. technical grade) significantly impact condensation efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one
Reactant of Route 2
1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one

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